molecular formula C14H14N2O6S B14511031 1,2-Bis(4-aminophenyl)ethane-1,2-dione;sulfuric acid CAS No. 62902-07-2

1,2-Bis(4-aminophenyl)ethane-1,2-dione;sulfuric acid

Cat. No.: B14511031
CAS No.: 62902-07-2
M. Wt: 338.34 g/mol
InChI Key: NDMUSOFIOWRQEJ-UHFFFAOYSA-N
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Description

1,2-Bis(4-aminophenyl)ethane-1,2-dione;sulfuric acid is a chemical compound with the molecular formula C14H12N2O2. It is commonly used in laboratory settings and the manufacture of chemical compounds . This compound is known for its unique structure and properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-aminophenyl)ethane-1,2-dione can be achieved through various methods. One common approach involves the bromination reaction of a solution of 4,4’-diaminobiphenyl in glacial acetic acid using bromine . Another method includes the addition of 4,4’-dihydroxydiphenylmethane and 1,2-bis(4-pyridyl)ethane to a methanol-water solution, which is then allowed to stand at room temperature to form crystals .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-aminophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, reducing agents like hydrogen gas for reduction, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, bromination can produce dibromo derivatives, while reduction can yield different amine compounds.

Scientific Research Applications

1,2-Bis(4-aminophenyl)ethane-1,2-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Bis(4-aminophenyl)ethane-1,2-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(4-aminophenyl)ethane-1,2-dione stands out due to its unique combination of functional groups and its ability to undergo various chemical reactions. This versatility makes it valuable in multiple research and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No.

62902-07-2

Molecular Formula

C14H14N2O6S

Molecular Weight

338.34 g/mol

IUPAC Name

1,2-bis(4-aminophenyl)ethane-1,2-dione;sulfuric acid

InChI

InChI=1S/C14H12N2O2.H2O4S/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;1-5(2,3)4/h1-8H,15-16H2;(H2,1,2,3,4)

InChI Key

NDMUSOFIOWRQEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)N)N.OS(=O)(=O)O

Origin of Product

United States

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